molecular formula C21H35N5O3 B2574222 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 1049478-96-7

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2574222
CAS No.: 1049478-96-7
M. Wt: 405.543
InChI Key: OVPQDMYMOBHASY-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H35N5O3 and its molecular weight is 405.543. The purity is usually 95%.
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Biological Activity

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its unique structural features, which include an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O3C_{22}H_{30}N_{4}O_{3}, with a molecular weight of approximately 398.5 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C22H30N4O3C_{22}H_{30}N_{4}O_{3}
Molecular Weight 398.5 g/mol
Functional Groups Azepane, Pyrrole, Oxalamide

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate cellular pathways by binding to these targets, leading to alterations in cellular functions or signaling processes. Preliminary studies suggest potential antimicrobial and anticancer activities due to its structural features that enhance interaction with biological systems.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the presence of nitrogen-containing rings often enhances reactivity in substitution reactions, which may contribute to their effectiveness against various microbial strains.

Anticancer Potential

Research has highlighted the potential of this compound in cancer treatment. Compounds with similar structural motifs have been investigated for their roles as enzyme inhibitors and in modulating cellular pathways involved in cancer progression. Specifically, the oxalamide functional group is known to interact with proteins involved in cancer cell proliferation .

Case Studies

  • GlyT1 Inhibition : A study explored the modification of glycine transporter 1 (GlyT1) inhibitors by incorporating azepane structures. The results showed that these modifications led to increased potency in inhibiting GlyT1, suggesting that similar modifications in this compound could enhance its biological activity .
  • CNS Penetration : Pharmacokinetic studies on related compounds demonstrated favorable brain-plasma ratios, indicating potential for central nervous system penetration. This characteristic is crucial for developing therapeutic agents targeting neurological disorders.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Significant activity against microbial strains
Anticancer Inhibition of cancer cell proliferation
CNS Penetration Favorable pharmacokinetic profiles

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O3/c1-24-9-6-7-18(24)19(26-10-4-2-3-5-11-26)17-23-21(28)20(27)22-8-12-25-13-15-29-16-14-25/h6-7,9,19H,2-5,8,10-17H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPQDMYMOBHASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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